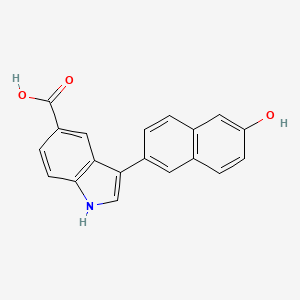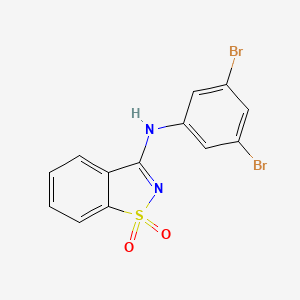
HIF-2|A agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
HIF-2α agonist 2 is a compound that acts as an agonist for hypoxia-inducible factor 2α (HIF-2α). Hypoxia-inducible factors are transcription factors that respond to changes in oxygen levels in the cellular environment. HIF-2α, in particular, plays a crucial role in regulating genes involved in oxygen metabolism, erythropoiesis, and angiogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HIF-2α agonist 2 can be synthesized through a series of chemical reactions involving the formation of a benzisothiazole core structure. The synthetic route typically involves the following steps:
Formation of the benzisothiazole core: This step involves the reaction of a substituted aniline with a sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then cyclized to form the benzisothiazole core.
Functionalization of the core: The benzisothiazole core is further functionalized by introducing various substituents through reactions such as halogenation, nitration, and reduction.
Industrial Production Methods
Industrial production of HIF-2α agonist 2 involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis platforms .
Analyse Des Réactions Chimiques
Types of Reactions
HIF-2α agonist 2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Substitution reactions, such as halogenation or nitration, can be used to introduce new substituents onto the benzisothiazole core.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of HIF-2α agonist 2 include:
Sulfonyl chlorides: Used in the formation of the benzisothiazole core.
Halogenating agents: Used for halogenation reactions.
Reducing agents: Such as hydrogen gas or metal hydrides, used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted benzisothiazole derivatives, which can be further functionalized to enhance the activity and selectivity of HIF-2α agonist 2 .
Applications De Recherche Scientifique
HIF-2α agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the hypoxia-inducible factor pathway and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of HIF-2α in cellular responses to hypoxia and to investigate the regulation of oxygen metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as anemia, cancer, and ischemic conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the HIF-2α pathway.
Mécanisme D'action
HIF-2α agonist 2 exerts its effects by binding to the HIF-2α protein and stabilizing its interaction with the aryl hydrocarbon receptor nuclear translocator (ARNT). This binding enhances the transcriptional activity of HIF-2α, leading to the upregulation of genes involved in oxygen metabolism, erythropoiesis, and angiogenesis. The molecular targets and pathways involved include the HIF-2α/ARNT complex and downstream target genes such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to HIF-2α agonist 2 include other HIF-2α agonists such as M1001 and M1002. These compounds share a similar benzisothiazole core structure and exhibit agonistic activity towards HIF-2α .
Uniqueness
HIF-2α agonist 2 is unique in its high potency and selectivity for HIF-2α. It has been shown to have an EC50 value of 1.68 μM and exhibits no cytotoxicity against 786-O-HRE-Luc cells. This makes it a valuable tool for studying the HIF-2α pathway and for developing new therapeutic agents targeting this pathway .
Propriétés
Formule moléculaire |
C13H8Br2N2O2S |
|---|---|
Poids moléculaire |
416.09 g/mol |
Nom IUPAC |
N-(3,5-dibromophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H8Br2N2O2S/c14-8-5-9(15)7-10(6-8)16-13-11-3-1-2-4-12(11)20(18,19)17-13/h1-7H,(H,16,17) |
Clé InChI |
NYIUNIQAWCQVNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



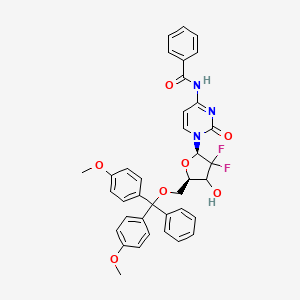

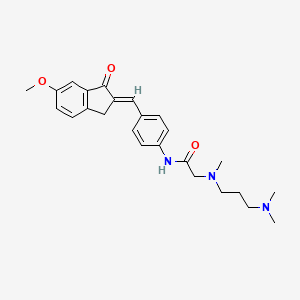
![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)

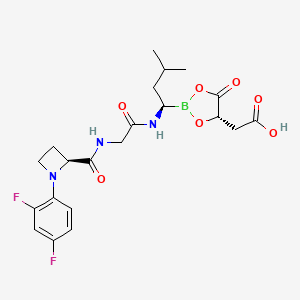
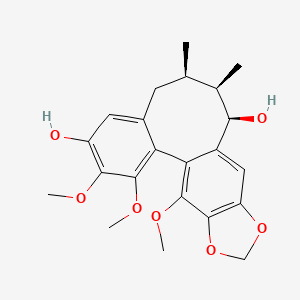

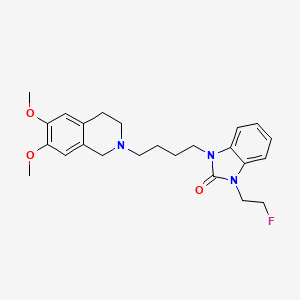
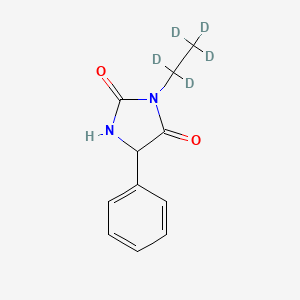

![9H-fluoren-9-ylmethyl N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12390140.png)
